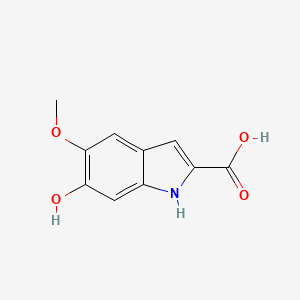
6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid
Overview
Description
6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid, also known as 5-Methoxytryptophol-2-carboxylic acid (5-MTP-2-CA), is a naturally occurring indole derivative that is produced in the pineal gland of mammals. It is synthesized from the neurotransmitter serotonin and is involved in the regulation of circadian rhythms and sleep-wake cycles. In recent years, this compound has gained interest in the scientific community due to its potential therapeutic applications in various fields.
Scientific Research Applications
Synthesis and Derivatives
6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid and its derivatives have been extensively explored in chemical synthesis. A study by Sharma et al. (2020) developed a concise and regioselective synthesis method for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a related compound, showcasing its relevance in the synthesis of Herdmanine D, an anti-inflammatory compound (Sharma, P., Sharma, Nutan, Kashyap, Gunjan, & Bhagat, S. (2020)). Additionally, Wang et al. (2016) discussed the preparation of 2-methylindole-3-acetic acid and its 5-methoxy derivative, highlighting the compound's role in forming novel indole-benzimidazole derivatives (Wang, Xin-ying, Liu, Yizhou, Xu, Juan, Jiang, Fanwei, & Kang, C. (2016)).
Fluorescent Probes
Research by Mitra et al. (2013) introduced fluorescent carboxylic acid derivatives with a 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety, demonstrating the compound's application in spectroscopic studies (Mitra, A., Ghosh, Sujay, Chakraborty, Suchandra, Basu, S., & Saha, C. (2013)).
Spectroscopy and Computational Studies
Almutairi et al. (2017) focused on methyl 5-methoxy-1H-indole-2-carboxylate, a related compound, characterizing it using various spectroscopic techniques and computational studies. This research provides insight into the electronic nature and potential applications of these compounds (Almutairi, M. S., Xavier, S., Sathish, M., Ghabbour, H., Sebastian, S., Periandy, S., Al-Wabli, Reem I., & Attia, M. (2017)).
Anti-inflammatory Activity
A study by Nakkady et al. (2000) examined the anti-inflammatory activity of various indole derivatives, including 6-methoxy-1-methyl-2,3-diphenyl indol-5-carboxaldehyde, which is structurally related to this compound (Nakkady, S., Fathy, M., Hishmat, O., Mahmond, S. S., & Ebeid, M. (2000)).
Antioxidant and Cytotoxicity Properties
Goh et al. (2015) explored the antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives, which could have potential implications for the derivatives of this compound (Goh, T. B., Koh, R., Yam, M., Azhar, M. E., Mordi, M., & Mansor, S. (2015)).
Biochemical Analysis
Biochemical Properties
6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It acts as a Bronsted acid, capable of donating a proton to an acceptor. This compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity and thereby affecting cellular redox states . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which stabilize the enzyme-substrate complex.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . This compound can modulate gene expression, leading to changes in the levels of specific proteins that are crucial for cellular metabolism and function. For example, it may upregulate antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating them. For instance, it may inhibit enzymes involved in pro-inflammatory pathways, thereby reducing inflammation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. This compound is relatively stable under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of modulating oxidative stress and inflammation . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its conversion to various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The compound’s interaction with cofactors, such as NADPH, is crucial for its metabolic processing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation in target tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in specific cellular compartments, such as the cytoplasm and mitochondria . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, where it can exert its biochemical effects. For instance, its presence in mitochondria may enhance its ability to modulate oxidative stress responses .
properties
IUPAC Name |
6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-15-9-3-5-2-7(10(13)14)11-6(5)4-8(9)12/h2-4,11-12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOLUJRYYOCWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180979 | |
| Record name | 6-Hydroxy-5-methoxy-2-indolylcarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2638-99-5 | |
| Record name | 6-Hydroxy-5-methoxy-2-indolylcarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002638995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-5-methoxy-2-indolylcarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



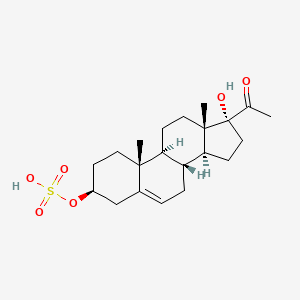
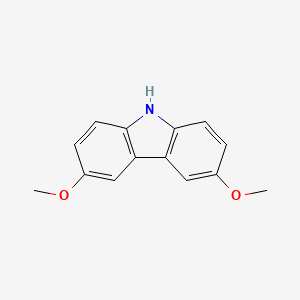
![[5-(2-Furanyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1218445.png)
![1-(tert-butylamino)-3-[(3-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B1218447.png)
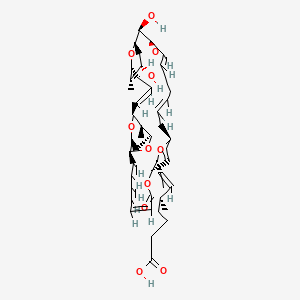



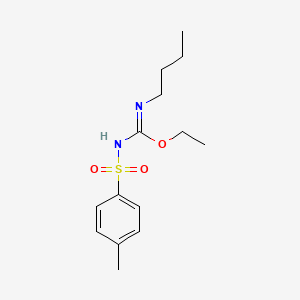




![7-[(1R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1218464.png)